molecular formula C27H30N2 B11132352 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenylethyl)-1H-benzimidazole

2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-(2-phenylethyl)-1H-benzimidazole

Cat. No.: B11132352
M. Wt: 382.5 g/mol
InChI Key: ZKOKFKJPPUZXNW-UHFFFAOYSA-N
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Description

2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE is a complex organic compound characterized by its unique structure, which includes a benzodiazole core substituted with phenylethyl and methylpropyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The choice of solvents, catalysts, and reaction conditions is optimized to ensure scalability and cost-effectiveness.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, especially on the phenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium catalyst or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, its potential anticancer activity could be attributed to the inhibition of specific kinases or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • **1-{4-(2-METHYLPROPYL)PHENYL}ETHYL}-1H-1,3-BENZODIAZOLE
  • 2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1H-1,3-BENZODIAZOLE

Comparison: Compared to similar compounds, 2-{1-[4-(2-METHYLPROPYL)PHENYL]ETHYL}-1-(2-PHENYLETHYL)-1H-1,3-BENZODIAZOLE stands out due to its unique substitution pattern, which may confer distinct chemical reactivity and biological activity. The presence of both phenylethyl and methylpropyl phenyl groups can influence its solubility, stability, and interaction with biological targets, making it a compound of significant interest for further research and development .

Properties

Molecular Formula

C27H30N2

Molecular Weight

382.5 g/mol

IUPAC Name

2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1-(2-phenylethyl)benzimidazole

InChI

InChI=1S/C27H30N2/c1-20(2)19-23-13-15-24(16-14-23)21(3)27-28-25-11-7-8-12-26(25)29(27)18-17-22-9-5-4-6-10-22/h4-16,20-21H,17-19H2,1-3H3

InChI Key

ZKOKFKJPPUZXNW-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CCC4=CC=CC=C4

Origin of Product

United States

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